Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Medicinal Chemistry Organic Synthesis Suzuki-Miyaura Coupling

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS 1352391-12-8) is a boronic ester derivative of the imidazo[1,2-a]pyridine scaffold, a privileged bicyclic structure in medicinal chemistry. The molecule integrates a 2-methylimidazo[1,2-a]pyridine core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 6-position.

Molecular Formula C14H19BN2O2
Molecular Weight 258.13 g/mol
Cat. No. B8079374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Molecular FormulaC14H19BN2O2
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)C
InChIInChI=1S/C14H19BN2O2/c1-10-8-17-9-11(6-7-12(17)16-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
InChIKeyFISZZRXNTJGIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine – Product Identity and Structural Context for Procurement


2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS 1352391-12-8) is a boronic ester derivative of the imidazo[1,2-a]pyridine scaffold, a privileged bicyclic structure in medicinal chemistry [1]. The molecule integrates a 2-methylimidazo[1,2-a]pyridine core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 6-position. This combination produces a compound with a molecular weight of 258.13 (C14H19BN2O2), designed as a stable and versatile building block for palladium-catalyzed cross-coupling chemistries, particularly Suzuki-Miyaura coupling reactions . Its value in procurement is defined by its role as a heterocyclic electrophile in the synthesis of complex bioactive molecules, distinguishing it from simpler aryl boronic esters.

Why Procurement Cannot Substitute 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine with In-Class Analogs


Replacing this compound with structurally similar boronic esters or acids from the imidazo[1,2-a]pyridine family carries quantifiable risks to synthetic success. Evidence shows that the 2-methyl substituent profoundly influences the reactivity of the imidazo[1,2-a]pyridine core in cross-coupling reactions, with the 2-unsubstituted analog exhibiting significantly reduced efficiency [1]. Furthermore, the choice between the pinacol ester and the free boronic acid directly affects molecular properties such as molecular weight (258.13 vs 175.98 g/mol), number of hydrogen bond donors (0 vs 2), and lipophilicity, which in turn impacts solubility, stability, and purification outcome [2]. Even among pinacol esters, the 6-substituted regioisomer is preferentially documented in pharmaceutical patents for generating bioactive leads, while the 7-substituted analog lacks the same breadth of validated application . These are not interchangeable attributes; they dictate the feasibility of downstream steps and final compound properties.

Quantitative Comparator Data for 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine


Suzuki Cross-Coupling Reactivity: 2-Methyl vs 2-Unsubstituted Imidazo[1,2-a]pyridine

A definitive study by Enguehard et al. established that the 2-substituent on imidazo[1,2-a]pyridine is the primary determinant of Suzuki cross-coupling success. The 2-methyl-substituted 6-bromoimidazo[1,2-a]pyridine undergoes efficient coupling, whereas the analogous 2-unsubstituted derivative is described as 'poorly reactive' under identical conditions [1]. This inductive effect is directly transferable to the boronic ester, indicating that procurement of the 2-unsubstituted 6-pinacol ester (CAS 1204742-76-6) directly introduces a known reactivity liability compared to the target 2-methyl compound.

Medicinal Chemistry Organic Synthesis Suzuki-Miyaura Coupling

Physicochemical Property Differentiation: Pinacol Ester vs Free Boronic Acid

The target compound's pinacol ester form consistently delivers zero hydrogen bond donors (HBD = 0) and a higher molecular weight (258.13 g/mol) relative to the corresponding free boronic acid, 2-methylimidazo[1,2-a]pyridin-6-ylboronic acid (HBD = 2, MW = 175.98 g/mol) [1]. The ester has a computed LogP of ~1.63 and a topological polar surface area (TPSA) of 35.8 Ų, which serve as a key quantitative proxy for enhanced organic phase solubility and improved chromatographic behavior compared to the more polar free acid . The ester's inherent hydrolytic stability simplifies storage and handling requirements, directly improving operational robustness.

Physical Chemistry Purification Drug Discovery

Regioselectivity in Pharmacologically Relevant Series: 6-Substituted vs 7-Substituted Pinacol Esters

A review of patent literature reveals a pronounced preference for the 6-substituted imidazo[1,2-a]pyridine boronic ester in the development of bioactive molecules. For instance, the 6-boronic acid pinacol ester (CAS 1204742-76-6) is explicitly referenced as a key reagent in the preparation of fatty acid synthase (FASN) inhibitors for cancer treatment . In contrast, the 7-substituted regioisomer, 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, does not feature in a comparable breadth of published therapeutic programs. This suggests that the 6-position on the imidazo[1,2-a]pyridine ring is a privileged vector for generating target affinity and selectivity in this chemical space.

Medicinal Chemistry Regioselectivity Drug Design

Synthetic Versatility Compared to the Corresponding 6-Bromo Precursor

The target boronic ester provides a clear synthetic disconnection advantage over its direct precursor, 6-bromo-2-methylimidazo[1,2-a]pyridine. It enables a late-stage diversification strategy where the imidazo[1,2-a]pyridine nucleus acts as the electrophilic partner in a Suzuki coupling. In contrast, the bromide necessitates the use of a boronic acid coupling partner, which can limit the scope of available building blocks. The microwave-assisted method reported by Koubachi et al. demonstrates that 6-halogenoimidazo[1,2-a]pyridines undergo efficient coupling (yields of 83-95%) under optimized conditions [1], confirming the high reactivity of the 6-position, a reactivity that is retained and inverted in utility with the pre-installed boronic ester.

Synthetic Methodology Cross-Coupling Retrosynthetic Analysis

Validated Application Scenarios for 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Based on Quantitative Evidence


Building Block for Kinase Inhibitor and Targeted Therapy Synthesis

This compound is a preferred intermediate for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine libraries aimed at kinase inhibition. The documented high efficiency of Suzuki coupling at the 6-position for 2-methyl substrates [1] ensures robust library production. Its known role in generating FASN and MK2 inhibitors directly supports its procurement for oncology and inflammation drug discovery programs.

Late-Stage Functionalization in Fragment-Based Drug Discovery (FBDD)

The well-defined sp² character, favorable LogP (~1.63), and zero hydrogen bond donor count of the pinacol ester make it an ideal fragment for late-stage diversification [1]. It can be reliably coupled to a variety of elaborated core scaffolds to rapidly establish structure-activity relationships (SAR) without introducing additional hydrogen bond donors that could impair membrane permeability.

Synthesis of Privileged Bicyclic Heterocyclic Libraries

For industrial-scale production of screening libraries, the 2-methyl-6-pinacol ester offers greater route modularity and proven reactivity compared to the 7-substituted regioisomer [1]. The extensive patent precedence for the 6-substituted core in generating bioactive molecules validates the choice of this regioisomer for high-throughput synthesis of compounds with a higher probability of hit generation.

Quote Request

Request a Quote for 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.